Esafoxolaner is derived from a family of compounds known as isoxazolines, which are characterized by a five-membered heterocyclic structure containing an isoxazole ring. Its chemical structure includes multiple fluorinated groups that contribute to its potency and stability. The compound is classified under the International Nonproprietary Name system as esafoxolaner, with the chemical formula .
The synthesis of esafoxolaner involves several key steps:
The synthesis process has been optimized for efficiency and yield, allowing for scalable production suitable for commercial applications.
Esafoxolaner's molecular structure can be represented by the following key identifiers:
InChI=1S/C26H17ClF9N3O3/c27-15-8-13(7-14(9-15)25(31,32)33)23(26(34,35)36)10-20(39-42-23)18-5-6-19(17-4-2-1-3-16(17)18)22(41)37-11-21(40)38-12-24(28,29)30/h1-9H,10-12H2,(H,37,41)(H,38,40)/t23-/m0/s1
OXDDDHGGRFRLEE-QHCPKHFHSA-N
C1C(=NO[C@@]1(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F
The structural complexity of esafoxolaner includes multiple rings and functional groups that contribute to its biological activity .
Esafoxolaner undergoes several types of chemical reactions:
These reactions are crucial for modifying the compound's properties or enhancing its efficacy against parasites.
Esafoxolaner's mechanism of action involves selective inhibition of neurotransmission in arthropods. It specifically targets gamma-aminobutyric acid receptors (GABA receptors), leading to uncontrolled neuronal activity and eventual paralysis in parasites. This selective toxicity allows for effective pest control while minimizing risks to mammals .
The data indicate that esafoxolaner induces hyperexcitation in the central nervous system of target organisms, resulting in their death without significant toxicity to treated animals .
Esafoxolaner exhibits several notable physical and chemical properties:
These properties influence its formulation in veterinary products, ensuring effective delivery while maintaining stability during storage .
Esafoxolaner is primarily used in veterinary medicine for:
Esafoxolaner's unique properties make it a valuable tool in managing parasitic diseases in companion animals while contributing to ongoing research into new therapeutic applications.
Isoxazolines constitute a class of synthetic insecticides and acaricides characterized by their unique heterocyclic structure featuring an isoxazole ring. Esafoxolaner ((S)-4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-naphthalene-1-carboxamide) is the purified (S)-enantiomer of racemic afoxolaner. This enantiomeric purification represents a significant refinement, as the (S)-isomer demonstrates superior binding affinity to arthropod GABA-gated chloride channels compared to its racemic counterpart [3] [4]. The molecular optimization reduces the effective dose required for parasiticide activity while potentially minimizing pharmacological load on the host animal.
Pharmacological Mechanism: Esafoxolaner functions as a non-competitive antagonist at GABA receptors and a blocker of glutamate-gated chloride channels (GluCls) in arthropod nervous systems. This dual mechanism induces neuronal hyperexcitation, paralysis, and death in target parasites. Crucially, esafoxolaner exhibits >500-fold greater selectivity for insect and acarid GABA receptors versus mammalian counterparts, explaining its selective toxicity [3] [4]. This specificity stems from structural differences in the receptor binding sites between arthropods and mammals, allowing esafoxolaner to potently disrupt invertebrate neurotransmission without significant interaction with mammalian neural pathways.
Physicochemical and Pharmacokinetic Advantages: As a topically administered compound, esafoxolaner demonstrates optimal properties for transcutaneous absorption and systemic distribution. Following topical application at the minimum recommended dose (1.44 mg/kg), plasma concentrations reach maximal levels (mean Cmax: 130 ng/mL) within approximately 7 days (mean Tmax: 7.1 days) [3]. Its prolonged elimination half-life (mean T1/2: 21.7 days) sustains plasma concentrations above efficacy thresholds for at least one month, providing persistent protection against ectoparasites. The compound's lipophilicity facilitates distribution through the sebaceous glands and across the skin barrier, while its molecular stability resists metabolic degradation, contributing to its extended duration of action [3].
Table 1: Comparative Properties of Key Isoxazoline Derivatives in Veterinary Use
Compound | Enantiomeric Form | Primary Molecular Targets | Topical Bioavailability | Mean Elimination Half-Life (Days) | Molecular Weight (g/mol) |
---|---|---|---|---|---|
Esafoxolaner | Purified (S)-enantiomer | GABA/Glutamate-gated Cl- channels | 47.2% | 21.7 | 721.99 |
Afoxolaner | Racemic mixture | GABA/Glutamate-gated Cl- channels | N/A (oral administration) | 11-15 (dogs) | 723.99 |
Fluralaner | Racemic mixture | GABA/Glutamate-gated Cl- channels | ~20% (cats) | 12-15 (cats) | 554.21 |
Lotilaner | Racemic mixture | GABA/Glutamate-gated Cl- channels | N/A (oral administration) | 30.5 (cats) | 581.82 |
The development trajectory of esafoxolaner follows the broader introduction of isoxazolines into veterinary medicine, beginning with afoxolaner's 2013 approval. Afoxolaner, a racemic mixture containing both (R)- and (S)-enantiomers, was initially commercialized as NexGard® for dogs, representing the first oral isoxazoline parasiticide [4]. While effective, the racemic formulation required higher dosing (typically 2.5-6.8 mg/kg) to achieve therapeutic efficacy. Research subsequently revealed that the acaricidal and insecticidal activity resided predominantly in the (S)-enantiomer, prompting efforts to isolate and develop this purified isomer—esafoxolaner—to enhance potency and reduce the total drug load [3] [4].
Commercialization Milestones: The strategic development of esafoxolaner focused on feline applications, addressing the historical lack of broad-spectrum topical products combining ectoparasiticides with endoparasiticides. Boehringer Ingelheim Animal Health pioneered this approach, formulating esafoxolaner with eprinomectin (a macrocyclic lactone anthelmintic) and praziquantel (a cestocide) into a novel topical solution. After extensive efficacy and pharmacokinetic studies conducted between 2015-2018 [1] [3], the product (NexGard® COMBO) received FDA approval in April 2023, becoming the first and only feline parasiticide combining these three active ingredients [2] [8]. This approval was based on a comprehensive dossier including five controlled laboratory studies demonstrating ≥95% efficacy against Ixodes ricinus and Ixodes scapularis ticks for at least one month post-treatment [1], and field studies confirming efficacy against fleas, ticks, mites, and intestinal helminths.
Global Recognition: Following U.S. approval, NexGard® COMBO gained regulatory acceptance in Canada (January 2022) and the European Union [8]. Its approval represented a paradigm shift in feline parasite management by offering veterinarians and owners a "one-and-done" monthly topical solution addressing the most prevalent internal and external parasites simultaneously. The product's launch emphasized its unique position as the only broad-spectrum feline parasiticide including praziquantel for tapeworm treatment within a monthly topical regimen [2]. This commercial positioning addressed a significant gap in feline parasite control, where tapeworm treatments traditionally required separate oral administration.
Table 2: Historical Development Timeline of Esafoxolaner
Year | Development Milestone | Significance |
---|---|---|
2013 | Introduction of racemic afoxolaner (NexGard®) for dogs | First commercial isoxazoline parasiticide; established class efficacy and safety in dogs |
2015-2017 | Laboratory efficacy studies of topical esafoxolaner formulations against Ixodes spp. ticks | Demonstrated 91-100% efficacy against European and North American tick species for ≥1 month [1] |
2018 | Pharmacokinetic studies establishing esafoxolaner profile in cats | Confirmed systemic absorption (Tmax: ~7 days), half-life (~21 days), and dose proportionality [3] |
2021 | Publication of reproductive safety data in breeding cats | Established safety of NexGard® COMBO in breeding females and offspring [5] |
2023 | FDA approval of NexGard® COMBO (April 24, 2023) | First commercial product containing esafoxolaner; first feline topical with tapeworm coverage [2] [8] |
2024 | Field efficacy confirmation in European natural infestations (Greece) | Demonstrated 100% efficacy against common feline parasites in multiparasitized cats [6] [7] |
Integrated parasite management (IPM) in companion animals requires multifaceted strategies addressing diverse ecto- and endoparasites with zoonotic potential. Esafoxolaner's primary role within IPM stems from its broad-spectrum ectoparasiticide activity, synergized by its combination with eprinomectin and praziquantel in NexGard® COMBO. This triple combination delivers a unified approach to controlling arthropod infestations while simultaneously reducing helminthic infections, thereby minimizing environmental contamination with parasitic developmental stages.
Ectoparasite Spectrum and Efficacy: Esafoxolaner demonstrates high efficacy against the most prevalent tick species affecting cats globally. Laboratory studies established its potency against Ixodes ricinus (European castor bean tick) and Ixodes scapularis (black-legged tick), with immediate (48-hour post-treatment) and persistent efficacy ranging between 91-100% for at least five weeks post-application [1]. Field studies in Greece expanded this profile to include natural infestations with Amblyomma spp., Rhipicephalus sanguineus, and Otodectes cynotis (ear mites), where NexGard® COMBO achieved 100% efficacy against ticks and mites by 28 days post-treatment [6] [7]. Crucially, esafoxolaner's rapid onset of action (within 48 hours of tick attachment) significantly reduces feeding duration, potentially interrupting pathogen transmission cycles for tick-borne diseases like anaplasmosis, babesiosis, and borreliosis [1].
Multiparasitism Control: Field data from Greece highlights esafoxolaner's role in managing complex parasitic infections. Examination of 472 client-owned cats revealed an overall parasitism prevalence of 22.9%, with multiparasitism (concurrent infections with ≥2 parasite species) reaching 16.3% [6]. The most prevalent parasites included Toxocara cati (18.4%), hookworms (Ancylostomatidae, 10.8%), Dipylidium caninum (4.7%), and lungworms (2.5%). Following topical NexGard® COMBO application, parasitological cure rates reached 100% against gastrointestinal helminths (T. cati, Ancylostomatidae, D. caninum) by day 14, and 100% against lungworms by day 56 (after two monthly doses). Ectoparasite eradication (O. cynotis, fleas) reached 100% by day 28 [6] [7]. This consolidated efficacy against diverse parasites simultaneously simplifies treatment protocols and enhances compliance in IPM programs.
Pharmacokinetic Basis for Sustained Protection: The pharmacokinetic profile of esafoxolaner underpins its role in sustained parasite management. Following topical administration, plasma concentrations remain above thresholds required for ectoparasite control throughout the monthly dosing interval. Steady-state plasma concentrations are achieved by the fifth monthly dose, with limited accumulation (accumulation ratio: 1.7) maintaining drug exposure within safe margins while providing uninterrupted protection [3]. This pharmacokinetic behavior supports its use in preventive IPM programs, particularly against seasonally emerging tick populations and flea challenges. Furthermore, the lack of relevant pharmacokinetic interference between esafoxolaner, eprinomectin, and praziquantel ensures consistent efficacy against all target parasites throughout the treatment period [3].
Table 3: Field Efficacy of Esafoxolaner-containing NexGard® COMBO Against Natural Parasite Infestations in Greece (n=472 cats)
Parasite Category | Specific Parasite | Pre-Treatment Prevalence (%) | Efficacy Assessment Time Point (Days Post-Treatment) | Efficacy (%) |
---|---|---|---|---|
Gastrointestinal Nematodes | Toxocara cati | 18.4 | 14 | 100 |
Ancylostomatidae (hookworms) | 10.8 | 14 | 100 | |
Cestodes | Dipylidium caninum | 4.7 | 14 | 100 |
Lungworms | Aelurostrongylus abstrusus | 2.5 | 28 | 96.2 |
56 | 100 | |||
Ectoparasites | Otodectes cynotis (mites) | 3.2 | 28 | 100 |
Fleas (Ctenocephalides felis) | 2.3 | 28 | 100 | |
Ticks (multiple species) | 0.6 | 28 | 100 | |
Notoedres cati (mites) | 0.4 | 28 | 100 |
Public Health Implications: By simultaneously reducing environmental contamination with helminth eggs (Toxocara spp., Ancylostoma spp.) and controlling ectoparasites capable of transmitting zoonotic pathogens, esafoxolaner-containing combinations contribute significantly to One Health initiatives. The high efficacy against Dipylidium caninum, acquired through flea ingestion, exemplifies how combining esafoxolaner (flea control) with praziquantel (tapeworm treatment) interrupts parasite life cycles at multiple points [6] [8]. This integrated approach minimizes human exposure risks to zoonotic parasites from companion animals, particularly in households with children, immunocompromised individuals, or elderly persons.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7